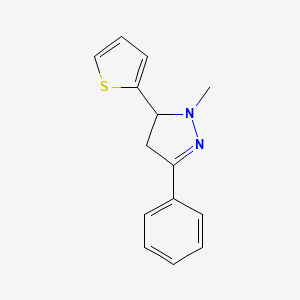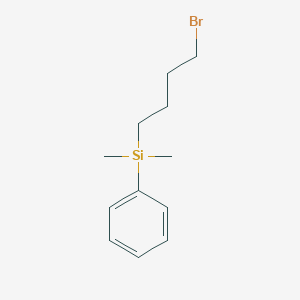
(4-Bromobutyl)(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromobutyl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C12H19BrSi It is a derivative of phenylsilane, where the phenyl group is substituted with a 4-bromobutyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobutyl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in 4-bromobutyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobutyl)(dimethyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromobutyl)(dimethyl)phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Catalysis: It is used as a precursor for the preparation of catalysts in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-Bromobutyl)(dimethyl)phenylsilane involves its ability to participate in nucleophilic substitution reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce silicon-containing groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: A simpler analog with a phenyl group attached to a silicon atom.
(4-Chlorobutyl)(dimethyl)phenylsilane: Similar structure but with a chlorine atom instead of bromine.
(4-Methylbutyl)(dimethyl)phenylsilane: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromobutyl)(dimethyl)phenylsilane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
52000-66-5 |
|---|---|
Fórmula molecular |
C12H19BrSi |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-bromobutyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H19BrSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Clave InChI |
IMWSFXRRLCGOFF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCCBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


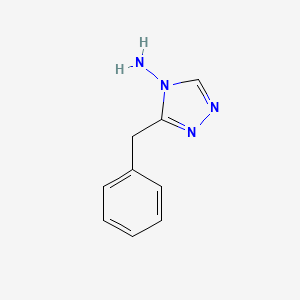
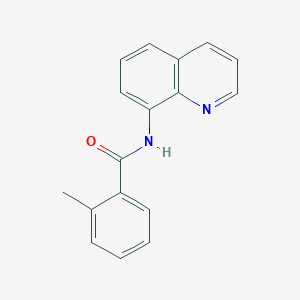
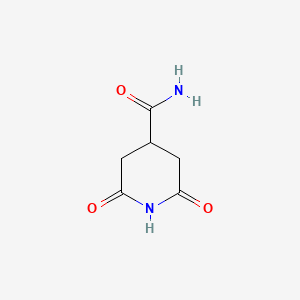


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

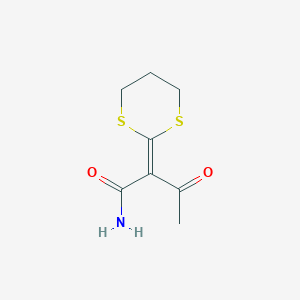
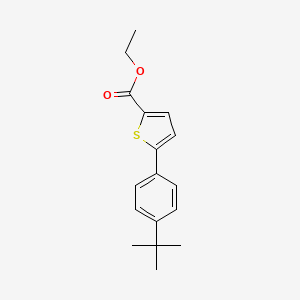
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

